Stereochemical Definition for Enantioselective Chemistry
The target compound is supplied and cataloged with defined (1R,5S) stereochemistry at the two bridgehead carbons, as confirmed by the InChI stereochemical descriptors (/t13?,14-,15+) and the IUPAC name methyl (1S,5R)-9-benzyl-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate [1]. In contrast, the closest non-benzylated analog, 7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester, is commonly offered without a defined stereochemical specification (CCD02712229, MW 197.23, C10H15NO3) [2]. The stereochemical ambiguity of the comparator precludes its use in stereoselective syntheses where enantiomeric purity of downstream products is critical.
| Evidence Dimension | Stereochemical specification |
|---|---|
| Target Compound Data | Defined (1R,5S) configuration; 2 defined atom stereocenters; 0 undefined stereocenters |
| Comparator Or Baseline | 7-Oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester (debenzylated analog): stereochemistry unspecified in commercial listings |
| Quantified Difference | Qualitative: defined vs. undefined stereochemistry; critical for enantioselective applications |
| Conditions | InChI and IUPAC name analysis from PubChem CID 125130412 vs. commercial database listings for debenzylated analog |
Why This Matters
For procurement decisions in asymmetric synthesis programs, the defined (1R,5S) stereochemistry eliminates the need for costly chiral resolution steps downstream.
- [1] PubChem. Compound Summary for CID 125130412: 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester – Computed Descriptors and IUPAC Name. National Center for Biotechnology Information, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/125130412 View Source
- [2] ChemCD Database. CCD02712229: 7-OXO-9-AZA-BICYCLO[3.3.1]NONANE-3-CARBOXYLIC ACID METHYL ESTER. Chemoraga, Inc. Available at: https://cn.chemcd.com View Source
